N-(2,4-difluorophenyl)-2-iodoacetamide
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Overview
Description
Fo24 , is a chemical compound with the molecular formula C13H8F3N1O1. It was synthesized through a condensation reaction between 2-fluorobenzoyl chloride and 2,4-difluoroaniline, resulting in a high yield of 87% . Fo24 stands out as the second regular tri-fluorinated benzamide, contrasting with more common difluorinated and tetra-fluorinated analogues.
Preparation Methods
The synthetic route for Fo24 involves the following steps:
Condensation Reaction: 2-fluorobenzoyl chloride reacts with 2,4-difluoroaniline to form Fo24.
Solvent and Conditions: The reaction is typically carried out in CHCl at room temperature.
Chemical Reactions Analysis
Fo24 can undergo various chemical reactions, including:
Aromatic Substitution: Due to the presence of fluorine atoms, Fo24 is susceptible to electrophilic aromatic substitution reactions.
Reduction: Fo24 may be reduced using appropriate reagents.
Halogenation: Further halogenation reactions can modify its structure.
Common reagents include Lewis acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
Fo24 finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its fluorinated structure.
Crystallography: Fo24’s crystal structure was determined using single-crystal X-ray diffraction methods .
Materials Science: Its unique properties make it useful for material design.
Mechanism of Action
The exact mechanism by which Fo24 exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Fo24 stands out among fluorinated benzamides. Other related compounds include:
Fo23: An isomer with 2,3-difluorination .
2,4-Difluoroacetanilide: A closely related compound .
2-Chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide: Another derivative .
Properties
Molecular Formula |
C8H6F2INO |
---|---|
Molecular Weight |
297.04 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-iodoacetamide |
InChI |
InChI=1S/C8H6F2INO/c9-5-1-2-7(6(10)3-5)12-8(13)4-11/h1-3H,4H2,(H,12,13) |
InChI Key |
DFJSRRQULBWNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CI |
Origin of Product |
United States |
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